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molecular formula C7H6Cl2F3N B1404088 2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride CAS No. 856250-59-4

2-(Chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride

Cat. No. B1404088
M. Wt: 232.03 g/mol
InChI Key: LCLXKLCMJTUIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07816357B2

Procedure details

The mixture of (5-(trifluoromethyl)pyridin-2-yl)methanol HCl salt (293 mg, 1.4 mmol) and SOCl2 (1.5 ml) was stirred for 10 min. After this time, the solution was concentrated under reduced pressure to give the title compound, 2-(chloromethyl)-5-(trifluoromethyl)pyridine HCl salt.
Name
(5-(trifluoromethyl)pyridin-2-yl)methanol HCl salt
Quantity
293 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[F:2][C:3]([F:13])([F:12])[C:4]1[CH:5]=[CH:6][C:7]([CH2:10]O)=[N:8][CH:9]=1.O=S(Cl)[Cl:16]>>[Cl:16][CH2:10][C:7]1[CH:6]=[CH:5][C:4]([C:3]([F:13])([F:12])[F:2])=[CH:9][N:8]=1.[ClH:1].[Cl:16][CH2:10][C:7]1[CH:6]=[CH:5][C:4]([C:3]([F:13])([F:12])[F:2])=[CH:9][N:8]=1 |f:0.1,4.5|

Inputs

Step One
Name
(5-(trifluoromethyl)pyridin-2-yl)methanol HCl salt
Quantity
293 mg
Type
reactant
Smiles
Cl.FC(C=1C=CC(=NC1)CO)(F)F
Name
Quantity
1.5 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After this time, the solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClCC1=NC=C(C=C1)C(F)(F)F
Name
Type
product
Smiles
Cl.ClCC1=NC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07816357B2

Procedure details

The mixture of (5-(trifluoromethyl)pyridin-2-yl)methanol HCl salt (293 mg, 1.4 mmol) and SOCl2 (1.5 ml) was stirred for 10 min. After this time, the solution was concentrated under reduced pressure to give the title compound, 2-(chloromethyl)-5-(trifluoromethyl)pyridine HCl salt.
Name
(5-(trifluoromethyl)pyridin-2-yl)methanol HCl salt
Quantity
293 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[F:2][C:3]([F:13])([F:12])[C:4]1[CH:5]=[CH:6][C:7]([CH2:10]O)=[N:8][CH:9]=1.O=S(Cl)[Cl:16]>>[Cl:16][CH2:10][C:7]1[CH:6]=[CH:5][C:4]([C:3]([F:13])([F:12])[F:2])=[CH:9][N:8]=1.[ClH:1].[Cl:16][CH2:10][C:7]1[CH:6]=[CH:5][C:4]([C:3]([F:13])([F:12])[F:2])=[CH:9][N:8]=1 |f:0.1,4.5|

Inputs

Step One
Name
(5-(trifluoromethyl)pyridin-2-yl)methanol HCl salt
Quantity
293 mg
Type
reactant
Smiles
Cl.FC(C=1C=CC(=NC1)CO)(F)F
Name
Quantity
1.5 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After this time, the solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClCC1=NC=C(C=C1)C(F)(F)F
Name
Type
product
Smiles
Cl.ClCC1=NC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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